1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a cyclopropyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)uracil: Similar structure but with a uracil core instead of a pyrimidine-dione.
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thymine: Similar structure with a thymine core.
Uniqueness
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a cyclopropyl group, an oxadiazole ring, and a pyrimidine-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N4O3 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-cyclopropyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-5-11-8(13-17-5)7-4-14(6-2-3-6)10(16)12-9(7)15/h4,6H,2-3H2,1H3,(H,12,15,16) |
InChI Key |
ADYMRDJXHQPXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CN(C(=O)NC2=O)C3CC3 |
Origin of Product |
United States |
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